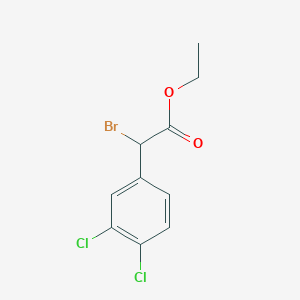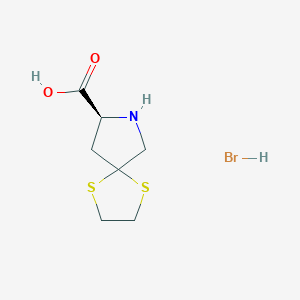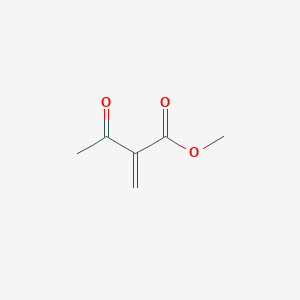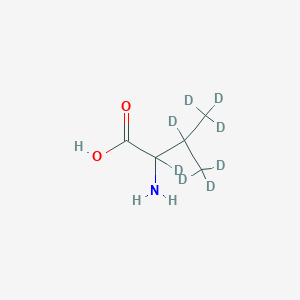
4-(2-Cyanoacetyl)Benzonitrile
Vue d'ensemble
Description
4-(2-Cyanoacetyl)Benzonitrile is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . It is a significant compound in scientific research due to its diverse biological properties and applications in various fields.
Synthesis Analysis
The synthesis of cyanoacetamides, such as 4-(2-Cyanoacetyl)Benzonitrile, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of 4-(2-Cyanoacetyl)Benzonitrile includes the arrangement of atoms and the chemical bonds that hold the atoms together . The compound has a total of 18 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 positively charged N .Chemical Reactions Analysis
The chemical reactivity of 4-(2-Cyanoacetyl)Benzonitrile allows it to undergo various reactions. For instance, it can react with different amines to yield cyanoacetamide derivatives .Physical And Chemical Properties Analysis
4-(2-Cyanoacetyl)Benzonitrile is a white solid with a melting point of 126-129°C . It has a predicted boiling point of 408.1±30.0 °C and a density of 1.21 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthetic Chemistry Applications :
- A study by Jia and Wang (2016) introduces a new NHC-catalyzed [4 + 2]-benzannulation protocol to assemble the benzonitrile framework, demonstrating the significance of benzonitriles in synthesizing natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).
Antitumor Activity :
- Research by Bera et al. (2021) explores the synthesis of a tridentate NNN ligand using 4-(2-bromoacetyl)benzonitrile, leading to a Co(II) complex showing potential antitumor activity against U937 human monocytic cells (Bera et al., 2021).
Biotransformation :
- A study by Dadd et al. (2001) investigates the biotransformation of dinitrile compounds like 4-(cyanomethyl)benzonitrile by the soil bacterium Rhodococcus rhodochrous, revealing potential applications in environmental biotechnology (Dadd et al., 2001).
C-H Bond Functionalization :
- Chotana et al. (2005) describe Ir-catalyzed borylations of 4-substituted benzonitriles, highlighting the role of these compounds in selective functionalization of aromatic C-H bonds, crucial for pharmaceutical and agrochemical industries (Chotana, Rak, & Smith, 2005).
Corrosion Inhibition :
- The study by Chaouiki et al. (2018) investigates two benzonitrile derivatives as corrosion inhibitors for mild steel, demonstrating their efficiency in protecting against corrosion in acidic environments (Chaouiki et al., 2018).
Electrolyte Additives in Batteries :
- Huang et al. (2014) explore the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries, indicating its role in enhancing battery performance (Huang et al., 2014).
Transfer Hydrogenation :
- A study by Garduño and García (2017) discusses the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol, which could have implications in organic synthesis (Garduño & García, 2017).
Organic Synthesis and Pharmaceutical Applications :
- Research by Zhao, Xu, and Ritter (2019) presents a method for direct aryl C–H cyanation, highlighting the utility of benzonitriles in synthesizing compounds for the dye, agrochemical, and pharmaceutical industries (Zhao, Xu, & Ritter, 2019).
Nonlinear Optical (NLO) Applications :
- Mydlova et al. (2020) investigate molecules based on (-1-cyanovinyl)benzonitrile for NLO applications, showing the potential of benzonitrile derivatives in advanced optical technologies (Mydlova et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-cyanoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-5-10(13)9-3-1-8(7-12)2-4-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFABIHFBLNTOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501809 | |
| Record name | 4-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71292-11-0 | |
| Record name | 4-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














